molecular formula C22H23N7O2 B2490337 N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide CAS No. 1421494-50-9

N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide

Cat. No. B2490337
CAS RN: 1421494-50-9
M. Wt: 417.473
InChI Key: HBSPMKBAKIVYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from basic aromatic amines or acids, followed by amide formation, halogenation, and coupling reactions to introduce the pyrimidinyl and piperazine units. For instance, the synthesis of analogs such as MGCD0103, a histone deacetylase inhibitor, involves selective inhibition of HDACs through designed small molecule interventions, demonstrating the synthetic complexity and targeted approach in developing such molecules (Zhou et al., 2008).

Molecular Structure Analysis

The molecular structure of such compounds often includes planar aromatic systems linked with flexible chains, providing the ability to interact with various biological targets through multiple binding modes. The presence of a piperazine ring, typically in a slightly distorted chair conformation, contributes to the molecule's three-dimensional structure, affecting its biological activity and interaction with receptors (Peeters, Blaton, & De Ranter, 1993).

Chemical Reactions and Properties

Chemical reactions involving this compound class can include nucleophilic substitution reactions, allowing for the introduction of various functional groups that modulate biological activity. The chemical properties are greatly influenced by the presence of electron-donating and withdrawing groups, affecting the molecule's reactivity and stability (Kambappa et al., 2017).

Scientific Research Applications

Metabolic Pathways and Comparison with Related Compounds

N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide, as a structural analogue of certain antineoplastic tyrosine kinase inhibitors like flumatinib, has been studied in the context of chronic myelogenous leukemia (CML) for its metabolic pathways. Flumatinib's metabolism, involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, alongside phase II glucuronidation and acetylation, provides insights into how similar compounds might be metabolized in humans. The study of flumatinib's metabolism in CML patients underlines the significance of such compounds in understanding drug metabolism and potential therapeutic applications (Gong et al., 2010).

Analytical Methods for Related Substances

The development of analytical methods for the separation and identification of related substances, such as imatinib mesylate and its analogues, highlights the importance of N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide in pharmaceutical analysis. Non-aqueous capillary electrophoresis has been employed to achieve baseline separation of imatinib and its related compounds, showcasing the compound's relevance in ensuring the quality and purity of pharmaceuticals (Ye et al., 2012).

Anticancer Activity

The synthesis and evaluation of novel benzimidazole derivatives bearing a pyridyl/pyrimidinyl piperazine moiety, similar in structure to N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide, have demonstrated significant anticancer activities. These compounds, through selective cytotoxicities and DNA synthesis inhibition rates, offer potential as anticancer agents against lung adenocarcinoma and glioma cell lines, underscoring the importance of this class of compounds in cancer research (Çiftçi et al., 2021).

Anti-inflammatory Activity

Research involving citrazinic acid-derived compounds, which share a synthetic similarity with N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide, has revealed promising anti-inflammatory activities. These studies are crucial for developing new anti-inflammatory agents, indicating the potential utility of N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide and related compounds in treating inflammation-related conditions (Amr et al., 2007).

properties

IUPAC Name

N-[2-oxo-2-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O2/c30-21(15-24-22(31)17-6-2-1-3-7-17)29-12-10-28(11-13-29)20-14-19(25-16-26-20)27-18-8-4-5-9-23-18/h1-9,14,16H,10-13,15H2,(H,24,31)(H,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBSPMKBAKIVYKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-oxo-2-(4-(6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.